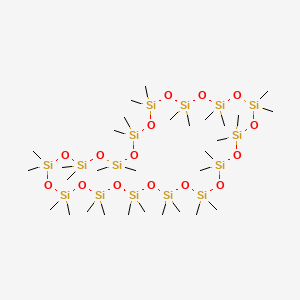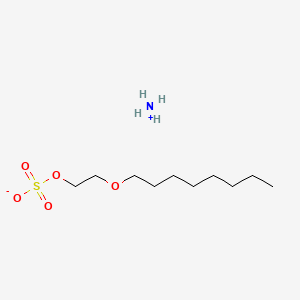
1,2,4,5-Tetrahydro-3-benzothiepin-1-one
Descripción general
Descripción
1,2,4,5-Tetrahydro-3-benzothiepin-1-one is a chemical compound with the molecular formula C10H10OS . It is a member of the benzothiepin class of compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrahydro-3-benzothiepin-1-one consists of a benzothiepin ring system . The compound has a molecular weight of 180.27 g/mol . The InChI code and the canonical SMILES for the compound are also available .Physical And Chemical Properties Analysis
1,2,4,5-Tetrahydro-3-benzothiepin-1-one has several computed properties. It has a molecular weight of 180.27 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 45.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Huckle, Lockhart, and Webb (1971) explored the synthesis of compounds within the 1-benzothiepin series, including 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, revealing activities on the central nervous system in mice. This research indicates the potential for developing central nervous system agents from these compounds (Huckle, Lockhart, & Webb, 1971).
Corti et al. (2017) presented an enantioselective synthesis method for 2,3,4,5-tetrahydro-1,5-benzothiazepines via catalytic asymmetric sulfa-Michael addition, highlighting the significance of these frameworks in medicinal chemistry (Corti et al., 2017).
Pharmacological Applications
Marcaccini et al. (2003) investigated multicomponent reactions involving isocyanides to produce 1,4-thiazepines and 1,4-benzothiazepin-5-ones, which have implications for creating pharmacologically active molecules (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).
Nefzi et al. (1999) described the solid-phase synthesis of 1,4-benzothiazepin-5-one derivatives, a process that could facilitate the development of novel therapeutic agents (Nefzi, Ong, Giulianotti, Ostresh, & Houghten, 1999).
Methodological Advances in Synthesis
Zeng and Alper (2010) developed a novel domino procedure for synthesizing 1,4-benzothiazepin-5-ones from N-tosyl aziridines and o-iodothiophenols, demonstrating the versatility of these compounds in synthetic chemistry (Zeng & Alper, 2010).
Propiedades
IUPAC Name |
1,2-dihydro-3-benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIOGJZWWWRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293624 | |
| Record name | 4,5-Dihydro-3-benzothiepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrahydro-3-benzothiepin-1-one | |
CAS RN |
51659-38-2 | |
| Record name | 51659-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-3-benzothiepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)








